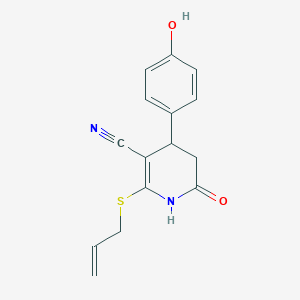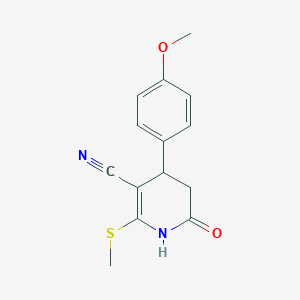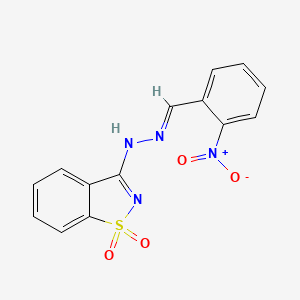![molecular formula C29H22N2O4 B11689881 2-(3-Methoxyphenyl)-6-{[2-(3-methoxyphenyl)-1,3-benzoxazol-6-yl]methyl}-1,3-benzoxazole](/img/structure/B11689881.png)
2-(3-Methoxyphenyl)-6-{[2-(3-methoxyphenyl)-1,3-benzoxazol-6-yl]methyl}-1,3-benzoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Methoxyphenyl)-6-{[2-(3-methoxyphenyl)-1,3-benzoxazol-6-yl]methyl}-1,3-benzoxazole is a complex organic compound featuring two benzoxazole rings and two methoxyphenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyphenyl)-6-{[2-(3-methoxyphenyl)-1,3-benzoxazol-6-yl]methyl}-1,3-benzoxazole typically involves multi-step organic reactions. One common method includes the condensation of 3-methoxybenzaldehyde with o-aminophenol to form the benzoxazole ring. This is followed by further reactions to introduce the methoxyphenyl groups and complete the structure.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Methoxyphenyl)-6-{[2-(3-methoxyphenyl)-1,3-benzoxazol-6-yl]methyl}-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenols.
Reduction: The benzoxazole rings can be reduced under specific conditions.
Substitution: The methoxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield phenolic derivatives, while reduction of the benzoxazole rings would yield partially or fully reduced products.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Potential use in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-(3-Methoxyphenyl)-6-{[2-(3-methoxyphenyl)-1,3-benzoxazol-6-yl]methyl}-1,3-benzoxazole is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3-Methoxyphenyl)acetamide
- 2-(3-Methoxyphenyl)-2-propanol
- (2E)-2-(4-Methoxyphenyl)-3-(4-methylphenyl)-2-propenoic acid
Uniqueness
2-(3-Methoxyphenyl)-6-{[2-(3-methoxyphenyl)-1,3-benzoxazol-6-yl]methyl}-1,3-benzoxazole is unique due to its dual benzoxazole rings and methoxyphenyl groups, which confer specific chemical and physical properties not found in simpler analogs
Propriétés
Formule moléculaire |
C29H22N2O4 |
|---|---|
Poids moléculaire |
462.5 g/mol |
Nom IUPAC |
2-(3-methoxyphenyl)-6-[[2-(3-methoxyphenyl)-1,3-benzoxazol-6-yl]methyl]-1,3-benzoxazole |
InChI |
InChI=1S/C29H22N2O4/c1-32-22-7-3-5-20(16-22)28-30-24-11-9-18(14-26(24)34-28)13-19-10-12-25-27(15-19)35-29(31-25)21-6-4-8-23(17-21)33-2/h3-12,14-17H,13H2,1-2H3 |
Clé InChI |
BQADLXFPPZROEO-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)C2=NC3=C(O2)C=C(C=C3)CC4=CC5=C(C=C4)N=C(O5)C6=CC(=CC=C6)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-(3-chlorophenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11689809.png)
![Butyl 3-({[(4-methylbenzoyl)amino]carbothioyl}amino)benzoate](/img/structure/B11689816.png)
![Ethyl 2-[2-(2-bromo-4-methylphenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11689819.png)
![2-chloro-N-{4-[(E)-phenyldiazenyl]phenyl}pyridine-3-carboxamide](/img/structure/B11689822.png)


![N'-{(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}-2-phenylacetohydrazide](/img/structure/B11689837.png)
![Cyclohexyl 4-[2-(2-tert-butylphenoxy)acetamido]benzoate](/img/structure/B11689845.png)
![6-nitro-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11689851.png)


![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B11689874.png)
![4-[3,5-dimethyl-4-(3-nitrophenyl)-1H-pyrazol-1-yl]benzoic acid](/img/structure/B11689889.png)
![3-(2-Methoxy-1-naphthyl)-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide](/img/structure/B11689892.png)
